(S)-2-((tert-Butoxycarbonyl)amino)-3,3-difluoropropanoic acid
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Overview
Description
(S)-2-((tert-Butoxycarbonyl)amino)-3,3-difluoropropanoic acid is a compound of interest in organic chemistry due to its unique structural features and potential applications. The compound contains a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect amino groups during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((tert-Butoxycarbonyl)amino)-3,3-difluoropropanoic acid typically involves the protection of the amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out under mild conditions, often at room temperature, to yield the Boc-protected amino acid .
Industrial Production Methods
Industrial production methods for this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.
Chemical Reactions Analysis
Types of Reactions
(S)-2-((tert-Butoxycarbonyl)amino)-3,3-difluoropropanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the Boc group can be replaced by other functional groups.
Deprotection Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amino acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols.
Deprotection: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.
Major Products Formed
Substitution: Products depend on the nucleophile used.
Deprotection: The major product is the free amino acid.
Scientific Research Applications
(S)-2-((tert-Butoxycarbonyl)amino)-3,3-difluoropropanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of peptides and other complex molecules.
Biology: Utilized in the study of enzyme mechanisms and protein interactions.
Industry: Employed in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (S)-2-((tert-Butoxycarbonyl)amino)-3,3-difluoropropanoic acid involves its role as a protected amino acid derivative. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in further reactions, such as peptide bond formation .
Comparison with Similar Compounds
Similar Compounds
- (S)-2-((tert-Butoxycarbonyl)amino)-3-fluoropropanoic acid
- (S)-2-((tert-Butoxycarbonyl)amino)-3-chloropropanoic acid
Uniqueness
The presence of two fluorine atoms in (S)-2-((tert-Butoxycarbonyl)amino)-3,3-difluoropropanoic acid imparts unique electronic properties, making it distinct from other similar compounds. These fluorine atoms can influence the compound’s reactivity and interactions with other molecules .
Properties
CAS No. |
2350284-22-7 |
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Molecular Formula |
C8H13F2NO4 |
Molecular Weight |
225.19 g/mol |
IUPAC Name |
(2S)-3,3-difluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C8H13F2NO4/c1-8(2,3)15-7(14)11-4(5(9)10)6(12)13/h4-5H,1-3H3,(H,11,14)(H,12,13)/t4-/m1/s1 |
InChI Key |
RBBANSRZYXHAHO-SCSAIBSYSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](C(F)F)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C(F)F)C(=O)O |
Origin of Product |
United States |
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